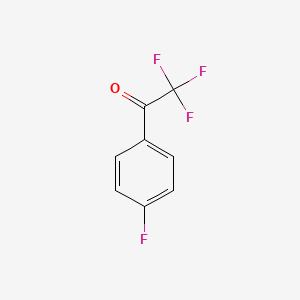

2,2,2,4'-Tetrafluoroacetophenone

描述

Significance of Fluorine in Organic Compounds for Research

Fluorine's high electronegativity and small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) allow it to profoundly influence the properties of an organic molecule without adding significant steric bulk. tandfonline.comacs.org The introduction of fluorine can alter a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa. tandfonline.comacs.orgchemxyne.comnih.gov These modifications are highly desirable in drug discovery and development, where enhancing a compound's pharmacokinetic and pharmacodynamic profile is a primary objective. acs.orgnih.gov For instance, the strategic placement of fluorine can block metabolic pathways, leading to a longer-lasting therapeutic effect. acs.org Furthermore, the isotope ¹⁸F is a positron emitter, making it a valuable tool for in vivo imaging techniques like Positron Emission Tomography (PET), which is crucial in both medical diagnostics and drug development research. chemxyne.comnih.gov

Overview of Fluorinated Ketones in Synthetic Chemistry

Fluorinated ketones are versatile building blocks in organic synthesis. sioc-journal.cn The presence of fluorine atoms can significantly influence the reactivity of the ketone functional group. For example, the strong electron-withdrawing nature of a trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. scispace.com This increased reactivity can be harnessed to construct complex fluorinated molecules. The synthesis of fluorinated ketones itself is an active area of research, with various methods being developed for the selective introduction of fluorine at different positions relative to the ketone group. sioc-journal.cnorganic-chemistry.org These methods include direct fluorination of ketone precursors, as well as the use of fluorinated building blocks in condensation reactions. scispace.comsapub.org

Research Context of 2,2,2,4'-Tetrafluoroacetophenone within Fluorinated Acetophenones

This compound, also known as 4-fluoro-α,α,α-trifluoroacetophenone, is a specialized fluorinated ketone that serves as a key intermediate in the synthesis of various biologically active molecules. chemimpex.com Its structure, featuring a trifluoromethyl group and a fluorine atom on the phenyl ring, makes it a valuable precursor for creating compounds with enhanced lipophilicity, metabolic stability, and bioavailability. chemimpex.com Researchers utilize this compound in the development of new pharmaceuticals and agrochemicals, where the unique properties conferred by the fluorine atoms can lead to improved efficacy. chemimpex.com Its stability and reactivity also make it a reliable component in various chemical reactions, offering a versatile tool for synthetic chemists. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trifluoro-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKLMXJAEKXROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060958 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-32-3 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2,4'-Tetrafluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 655-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2,4'-TETRAFLUOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27QD2KWG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,2,2,4 Tetrafluoroacetophenone

Established Synthetic Pathways

The synthesis of 2,2,2,4'-Tetrafluoroacetophenone is primarily achieved through variations of the Friedel-Crafts acylation reaction, a fundamental method in organic chemistry for attaching an acyl group to an aromatic ring.

Classical Organic Synthesis Approaches

The most established method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895). This approach involves reacting fluorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, in the presence of a strong Lewis acid catalyst. wikipedia.org Aluminum chloride (AlCl₃) is the most common and traditional catalyst for this transformation.

The reaction proceeds by the activation of the trifluoroacetylating agent by the Lewis acid, forming a highly electrophilic trifluoroacylium ion. This electrophile then attacks the electron-rich aromatic ring of fluorobenzene. The fluorine substituent on the benzene (B151609) ring is an ortho-, para- director, leading to the formation of the desired para-substituted product, this compound, as the major isomer. A typical reaction temperature can range from 60-170°C. google.com However, traditional Friedel-Crafts reactions often require more than a stoichiometric amount of the Lewis acid catalyst, which forms a complex with the product ketone. This leads to the generation of large volumes of acidic aqueous waste during workup, posing environmental and cost challenges, particularly on an industrial scale. google.comgoogle.com

Modern and Advanced Synthetic Strategies

To overcome the limitations of classical methods, modern research has focused on developing more efficient and environmentally benign synthetic strategies. These include the use of alternative and recyclable catalysts.

Catalytic Innovations: Instead of stoichiometric aluminum chloride, catalytic amounts of strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) have proven effective. mdpi.com Research has shown that composite catalysts, such as a combination of TfOH and rare earth triflates (e.g., La(OTf)₃), can synergistically catalyze the acylation of fluorobenzene under solvent-free conditions, leading to high selectivity and yield of the para-isomer. epa.govsioc-journal.cnresearchgate.net These catalysts can often be recovered and reused, improving the process's sustainability. Some investigations have also explored using trifluoroacetic acid itself as a recyclable catalyst for Friedel-Crafts acylations. google.com

Advanced Reagents and Methods: The development of novel fluorinating and trifluoroacetylating reagents is an ongoing area of research. researchgate.net Furthermore, advanced methodologies like photoredox catalysis are emerging as powerful tools in organofluorine chemistry. These techniques can enable trifluoroacetylation under mild conditions, potentially offering new pathways to compounds like this compound with high efficiency and functional group tolerance. researchgate.net

Precursor Chemistry and Starting Materials Research

The primary precursors for the synthesis of this compound via Friedel-Crafts acylation are:

Fluorobenzene: This is the aromatic substrate that undergoes acylation. It is a commercially available and relatively inexpensive starting material.

Trifluoroacetylating Agent: The source of the trifluoroacetyl group. The two most common agents are:

Trifluoroacetic Anhydride ((CF₃CO)₂O): A liquid that is often more convenient to handle than the gaseous acyl chloride. wikipedia.org It can be prepared by dehydrating trifluoroacetic acid. wikipedia.org

Trifluoroacetyl Chloride (CF₃COCl): A gaseous reagent that readily forms the electrophile for the reaction. google.com

Research into precursor chemistry often focuses on the purity of these starting materials, as impurities can affect catalyst activity and lead to unwanted side products, complicating the purification of the final compound.

Reaction Conditions Optimization in Synthesis Research

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are investigated include the choice of catalyst, solvent, temperature, and reaction time.

The following table illustrates a comparison of typical reaction conditions between a classical and a modern approach for a similar acylation process.

| Parameter | Classical Approach (AlCl₃) | Modern Approach (TfOH/La(OTf)₃) |

|---|---|---|

| Catalyst | Aluminum Chloride (AlCl₃) | Trifluoromethanesulfonic Acid (TfOH) / Lanthanum Triflate (La(OTf)₃) |

| Catalyst Loading | Stoichiometric or excess | Catalytic (e.g., <10 mol%) |

| Solvent | Often a chlorinated solvent (e.g., Dichloromethane) or excess reactant | Solvent-free |

| Temperature | Elevated (e.g., 70-170°C) | Elevated (e.g., 140°C) |

| Yield | Good to high, but requires harsh workup | High (e.g., ~87% for similar acylations) epa.govsioc-journal.cnresearchgate.net |

| Workup | Aqueous quench, generates significant waste | Simpler, with potential for catalyst recycling |

Research findings indicate that modern catalytic systems can significantly reduce the amount of catalyst required, from stoichiometric amounts in the classical approach to mere catalytic quantities. mdpi.comepa.gov Furthermore, conducting the reaction under solvent-free conditions not only reduces waste but can also simplify the process and reduce costs. sioc-journal.cnresearchgate.net

Scalability Investigations for Synthetic Procedures

The transition of a synthetic procedure from a laboratory setting to industrial-scale production presents significant challenges. For the synthesis of this compound, scalability investigations primarily focus on addressing the drawbacks of the classical Friedel-Crafts acylation.

The use of large quantities of aluminum chloride is a major hurdle for scale-up, primarily due to the highly exothermic nature of the reaction quench and the formation of large amounts of aluminum-containing waste streams that are difficult to treat and dispose of. google.com

Therefore, process development research emphasizes the adoption of more sustainable and scalable technologies. Key areas of investigation include:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can offer better control over reaction parameters (like temperature and mixing), improve safety, and allow for more efficient production.

Atom Economy: Modern synthetic strategies aim to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Solvent-free reactions and catalytic processes are key to achieving this. epa.govsioc-journal.cnresearchgate.net

By focusing on these areas, researchers aim to develop a manufacturing process for this compound that is not only high-yielding but also economically viable and environmentally responsible on a large scale.

Chemical Reactivity and Reaction Mechanisms of 2,2,2,4 Tetrafluoroacetophenone

Electrophilic Carbonyl Reactivity in Research

The carbonyl group in 2,2,2,4'-tetrafluoroacetophenone is highly electrophilic due to the inductive effect of the adjacent trifluoromethyl group. This enhanced electrophilicity makes it susceptible to attack by a wide range of nucleophiles.

One of the fundamental reactions involving the carbonyl group is its reduction to an alcohol. While specific studies on the reduction of this compound are not extensively documented in readily available literature, the general reactivity of ketones suggests that it can be readily reduced by hydride reagents such as sodium borohydride (B1222165) (NaBH₄). wikipedia.orgcommonorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the corresponding secondary alcohol, 1-(4-fluorophenyl)-2,2,2-trifluoroethanol. youtube.com This selective reduction of the ketone is possible in the presence of less reactive functional groups like esters. commonorganicchemistry.com

Another significant reaction showcasing the electrophilicity of the carbonyl carbon is the Wittig reaction. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction provides a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglibretexts.org In the case of this compound, it can react with a phosphonium (B103445) ylide (a Wittig reagent) to form a substituted alkene. The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently decomposes to the desired alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com This transformation offers a route to introduce a carbon-carbon double bond at the position of the carbonyl group.

Aromatic Substitution Reactions of the Fluorinated Phenyl Ring

The 4-fluorophenyl group of this compound can undergo substitution reactions, with its reactivity being heavily influenced by the presence of the fluorine atom and the deactivating trifluoroacetyl group.

Nucleophilic Aromatic Substitution Studies

The fluorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the presence of the strong electron-withdrawing trifluoroacetyl group in the para position. masterorganicchemistry.commasterorganicchemistry.com This group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

Studies on analogous systems, such as the reaction of polyfluoroarenes with phenothiazine, demonstrate that the fluorine atom para to a strong electron-withdrawing group is selectively substituted. nih.gov In the case of this compound, nucleophiles such as amines or alkoxides can displace the fluoride (B91410) ion. For instance, reactions with amines would lead to the formation of N-substituted 4-aminotrifluoroacetophenone derivatives. youtube.comnih.gov The rate of these substitutions is generally faster for fluorine compared to other halogens in activated aromatic systems. masterorganicchemistry.com

The efficiency of such SNAr reactions can be influenced by the reaction conditions. For example, in the nucleophilic substitution on fluoro-aromatic compounds, the choice of solvent can play a crucial role. researchgate.net

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is significantly more challenging than on an unsubstituted benzene (B151609) ring. wikipedia.orgorganicchemistrytutor.com The trifluoroacetyl group is a powerful deactivating group, withdrawing electron density from the aromatic ring and making it less nucleophilic. uci.edu Furthermore, both the fluorine atom and the trifluoroacetyl group are ortho, para-directing and meta-directing, respectively. taylorandfrancis.comijrar.org

Considering the combined electronic effects, any electrophilic attack would be directed to the positions ortho to the fluorine atom (and meta to the trifluoroacetyl group). Common EAS reactions include nitration and halogenation. wikipedia.orglibretexts.org

Nitration: The introduction of a nitro group onto the aromatic ring would require harsh conditions, typically a mixture of concentrated nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺). masterorganicchemistry.com The deactivating nature of the trifluoroacetyl group would likely result in low yields and require elevated temperatures.

Halogenation: Similarly, the halogenation (e.g., bromination or chlorination) of the ring would necessitate the use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to activate the halogen. libretexts.orgyoutube.com The reaction would proceed through the formation of a highly reactive electrophile that can be attacked by the deactivated aromatic ring. masterorganicchemistry.com

The Friedel-Crafts acylation of fluorobenzene (B45895) itself has been studied, indicating that under certain catalytic conditions, acylation can occur, predominantly at the para position. google.comsioc-journal.cnresearchgate.netepa.govgoogle.com However, for this compound, the strong deactivation by the existing trifluoroacetyl group would make further Friedel-Crafts reactions extremely difficult, if not impossible. uci.edu

Haloform Reaction Mechanistic Studies

The haloform reaction is a characteristic reaction of methyl ketones, which can be extended to trifluoromethyl ketones under specific conditions. organicchemistrytutor.comlibretexts.orgepa.gov This reaction involves the cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group. sioc-journal.cn

The mechanism of the haloform reaction proceeds in several steps. First, under basic conditions, an enolate is formed. This is followed by halogenation at the alpha-carbon. For a methyl ketone, this happens three times. organicchemistrytutor.com In the case of a trifluoromethyl ketone, the reaction proceeds directly to the cleavage step. A hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, with the trifluoromethyl anion (CF₃⁻) acting as a leaving group, a rare instance for a carbanion. sioc-journal.cn This is possible due to the stabilizing effect of the three fluorine atoms. The final products are a carboxylate and fluoroform (CHF₃).

A study on the alkaline cleavage of various trihaloacetophenones provided valuable kinetic data on the relative rates of this cleavage step. The results highlight the influence of the halogen atoms on the stability of the departing trihalomethyl anion.

Relative Cleavage Rates of Trihaloacetophenones

| Trihaloacetophenone (PhCOCX₃) | Relative Cleavage Rate |

|---|---|

| Trifluoroacetophenone (X = F) | 1.0 |

| Trichloroacetophenone (X = Cl) | 2.1 x 10⁶ |

| Tribromoacetophenone (X = Br) | 2.6 x 10⁸ |

Data sourced from a study on the alkaline cleavage of trihaloacetophenones, demonstrating the relative ease of C-CX₃ bond cleavage. sioc-journal.cn

This data indicates that the cleavage of trifluoroacetophenone is significantly slower than that of its chloro and bromo analogues, which can be attributed to the greater strength of the C-F bond compared to C-Cl and C-Br bonds, and the relative stability of the resulting trihalomethyl anions.

Investigations into Other Characteristic Reactions

Beyond the fundamental reactions of its constituent functional groups, this compound has been utilized as a building block in the synthesis of more complex molecules. One notable application is in the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines. google.com This highlights the utility of this compound in constructing heterocyclic frameworks containing the valuable trifluoromethyl group.

Applications of 2,2,2,4 Tetrafluoroacetophenone in Advanced Organic Synthesis

Stereoselective Synthesis Applications

The strategic placement of fluorine atoms in 2,2,2,4'-Tetrafluoroacetophenone significantly influences its reactivity, making it a powerful substrate in stereoselective synthesis, where the three-dimensional arrangement of atoms in the product is precisely controlled.

Asymmetric Transformations Utilizing the Compound

A notable asymmetric transformation involving this compound is its reduction to produce chiral α-(Trifluoromethyl)benzyl alcohol derivatives. One advanced method to achieve this is through an electrochemically promoted asymmetric transfer hydrogenation. wikipedia.orgnih.gov This process utilizes a chiral ruthenium complex as a catalyst.

In a typical reaction, the ketone is reduced at room temperature and under normal pressure, yielding (R)-α-(Trifluoromethyl)benzyl alcohol. nih.gov This electrochemical approach is highly efficient, requiring a low electrical charge (as little as 0.5 F/mol) to achieve high product yields and excellent enantioselectivity. wikipedia.orgnih.gov Research has demonstrated the ability to obtain the chiral alcohol product with a 96% yield and a 94% enantiomeric excess (ee). nih.gov This method represents a green and efficient alternative to traditional chemical reductions for creating valuable chiral fluorinated alcohols. wikipedia.org

Table 1: Electrochemical Asymmetric Transfer Hydrogenation of this compound

| Catalyst | Product | Yield | Enantiomeric Excess (ee) |

| Chiral Ru Complex | (R)-α-(Trifluoromethyl)benzyl alcohol | 96% | 94% |

Diastereoselective Reactions Mediated by the Compound

While often a substrate, the structural features of this compound are instrumental in directing the diastereoselectivity of certain reactions. A prime example is the synthesis of trifluoromethyl-substituted 2H-furan-amines. In a copper-catalyzed cascade reaction, enaminones react with N-tosylhydrazones, which can be derived from ketones like this compound. The reaction proceeds to form 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives as single diastereomers. pitt.edu This high level of diastereoselectivity is attributed to the reaction mechanism, which is proposed to involve an amino-cyclopropane intermediate. The methodology tolerates a broad range of functional groups, highlighting its synthetic utility. pitt.edu

Enantioselective Synthesis of Complex Molecules

The compound is a key starting material for the enantioselective synthesis of complex and biologically relevant molecules, such as α-tertiary homoallylic NH2-amines. These structures are valuable organofluorine compounds. The synthesis involves converting the ketone into its corresponding N-silyl ketimine. organic-chemistry.org

This ketimine then undergoes a reaction with a Z-allyl boronate, promoted by a readily accessible boryl catalyst derived from L-threonine. This transformation is highly selective, affording the desired α-tertiary homoallylic NH2-amines in high yields (up to 91%), excellent regioselectivity (>98:2 α:γ), and near-perfect enantioselectivity (>99:1 er). organic-chemistry.org The resulting products, containing a trifluoromethyl group and an aryl substituent on a chiral center, are versatile intermediates for further chemical transformations. organic-chemistry.org

Stereoselective Synthesis of Trifluoromethyl-Substituted 2H-Furan-Amines

A straightforward and efficient strategy for the stereoselective synthesis of highly functionalized trifluoromethyl-substituted 2H-furan-amines utilizes this compound as a precursor. The core of this method is a copper-catalyzed cascade cyclic reaction. pitt.edu

The process involves the reaction of enaminones with N-tosylhydrazones generated from the ketone. This leads to the formation of 2H-furan derivatives that contain a quaternary stereogenic center. A key feature of this method is its high diastereoselectivity, yielding the product as a single diastereomer. The reaction is believed to proceed through an amino-cyclopropane intermediate, which dictates the stereochemical outcome. These resulting 2H-furan-amines are valuable synthetic intermediates for creating other complex trifluoromethyl-substituted molecules. pitt.edu

Role in the Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for synthesizing various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.

As detailed previously (Section 4.1.4), the ketone can be used to generate N-tosylhydrazones, which then react in a copper-catalyzed cascade with enaminones to produce trifluoromethyl-substituted 2H-furan-amines, a class of nitrogen- and oxygen-containing heterocycles. pitt.edu

Furthermore, there is a proposed catalytic pathway where 2,2,2,4'-trifluoroacetophenone can be utilized in novel oxidation transformations to form azoxy compounds. researchgate.net Azoxy compounds feature a distinctive N=N(O) functional group. This transformation highlights the utility of the ketone in constructing molecules with nitrogen-nitrogen bonds, expanding its role in heterocyclic and organonitrogen chemistry. researchgate.net

Precursor in the Formation of Fluoroaromatic Carboxylic Acids

This compound can serve as a precursor to fluoroaromatic carboxylic acids via the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This well-established reaction oxidizes a ketone to an ester using a peroxyacid, such as m-CPBA (meta-chloroperoxybenzoic acid), or other peroxides. sigmaaldrich.comnih.gov

The regiochemistry of the Baeyer-Villiger oxidation is predictable and depends on the relative migratory aptitude of the groups attached to the carbonyl carbon. The general order of migration preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two substituents are the 4-fluorophenyl group and the trifluoromethyl group. The phenyl group has a significantly higher migratory aptitude than the trifluoromethyl group.

Therefore, upon treatment with a peroxyacid, the 4-fluorophenyl group is expected to migrate, leading to the formation of 4-fluorophenyl trifluoroacetate. This ester can then be readily hydrolyzed under acidic or basic conditions to yield two valuable products: 4-fluorobenzoic acid, a fluoroaromatic carboxylic acid, and trifluoroacetic acid.

Utility in the Construction of Advanced Organic Scaffolds

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to modulate their chemical and physical properties. The compound this compound, featuring both a trifluoromethyl group and a fluorine-substituted aromatic ring, serves as a valuable and versatile building block in the synthesis of complex fluorinated organic scaffolds. Its utility is particularly pronounced in multicomponent reactions, such as the Biginelli reaction, which allows for the efficient construction of heterocyclic systems with potential biological activity.

One notable application of this compound is in the synthesis of trifluoromethyl-containing dihydropyrimidines. These scaffolds are of significant interest due to the established pharmacological importance of dihydropyrimidine derivatives, which exhibit a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, provides a straightforward route to these heterocyclic systems. organic-chemistry.orgmdpi.comnih.govmdpi.com

In a representative synthesis, this compound can be utilized as the ketone component in a Biginelli-type reaction. While the classical Biginelli reaction employs a β-ketoester, variations of this reaction allow for the use of ketones. For instance, the reaction of this compound with an appropriate aldehyde and urea (or thiourea) under acidic catalysis can lead to the formation of a dihydropyrimidine scaffold. The electron-withdrawing nature of the trifluoromethyl group in this compound can influence the reactivity of the carbonyl group and the subsequent cyclization steps.

A plausible synthetic pathway involves the initial acid-catalyzed condensation of the aldehyde with urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic attack of the enol or enolate derived from this compound onto the iminium ion. Subsequent intramolecular cyclization through the reaction of the remaining urea nitrogen with the ketone carbonyl group, followed by dehydration, affords the final dihydropyrimidine ring system. The resulting scaffold incorporates the 4-fluorophenyl and trifluoromethyl moieties, which can significantly impact the biological and physical properties of the molecule.

The reaction conditions for such transformations are typically optimized to enhance the yield and purity of the desired product. Factors such as the choice of catalyst (e.g., Brønsted or Lewis acids), solvent, and reaction temperature play a crucial role. organic-chemistry.orgnih.gov The use of solvent-free conditions or microwave irradiation has also been explored to improve the efficiency of Biginelli and related reactions. organic-chemistry.org

Below is a data table summarizing a representative Biginelli-type reaction for the synthesis of a trifluoromethyl-substituted dihydropyrimidine.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | This compound | Urea | 4-(4-Fluorophenyl)-6-phenyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | HCl | Ethanol | Not Reported |

Note: The above table represents a plausible reaction scheme based on the principles of the Biginelli reaction. Specific experimental data for this exact transformation using this compound was not available in the searched literature.

The synthesis of such fluorinated dihydropyrimidines highlights the utility of this compound as a key building block for creating complex and potentially bioactive molecules. The presence of the trifluoromethyl group at a stereocenter in the resulting heterocyclic ring can have a profound effect on the conformational preference and biological activity of the final compound. Further derivatization of the dihydropyrimidine core can lead to a diverse library of compounds for screening in drug discovery programs.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,2,2,4'-Tetrafluoroacetophenone, offering detailed insights into the hydrogen, carbon, and fluorine atomic environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. The 4-fluorophenyl group gives rise to a distinct pattern. The protons on the aromatic ring are split into two multiplets due to their coupling with each other and with the fluorine atom attached to the ring. The protons ortho to the carbonyl group are expected to be deshielded and appear at a lower field compared to the protons meta to the carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Multiplet | 2H | Aromatic H (ortho to C=O) |

| ~7.30 | Multiplet | 2H | Aromatic H (meta to C=O) |

| Note: Predicted data based on analogous compounds and spin-spin coupling principles. Actual experimental values may vary slightly. |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon (C=O) typically appears significantly downfield, while the trifluoromethyl carbon shows a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons are observed in the typical aromatic region, with their chemical shifts influenced by the fluorine and trifluoroacetyl substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~180 | C=O (carbonyl) |

| ~165 (doublet) | C-F (aromatic) |

| ~132 (doublet) | Aromatic CH (ortho to C=O) |

| ~130 | Aromatic C (ipso to C=O) |

| ~116 (doublet) | Aromatic CH (meta to C=O) |

| ~117 (quartet) | CF₃ (trifluoromethyl) |

| Note: Predicted data based on analogous compounds and established chemical shift correlations. Actual experimental values may vary. |

¹⁹F NMR spectroscopy is particularly informative for this compound, as it contains two different fluorine environments: the trifluoromethyl group (-CF₃) and the single fluorine atom on the aromatic ring. The -CF₃ group is expected to appear as a singlet, while the aromatic fluorine will appear as a multiplet due to coupling with the neighboring aromatic protons. The chemical shifts are reported relative to a standard, typically trichlorofluoromethane (B166822) (CFCl₃). alfa-chemistry.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -63 | Singlet | -CF₃ |

| ~ -105 | Multiplet | Ar-F |

| Note: Predicted data based on typical chemical shift ranges for organofluorine compounds. ucsb.edu Actual experimental values may vary. |

Infrared (IR) Spectroscopy for Functional Group Analysispurdue.edulibretexts.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The most prominent of these is the strong absorption from the carbonyl (C=O) group. The C-F bonds of the trifluoromethyl group and the aromatic fluorine also give rise to strong absorptions.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1700 | C=O | Stretch |

| ~1600 | Aromatic C=C | Stretch |

| ~1200-1100 | C-F (CF₃) | Stretch |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~1250 | Ar-F | Stretch |

| Note: The exact positions of the peaks can be influenced by the molecular environment. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysischemguide.co.ukmiamioh.edu

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (192.11 g/mol ). nih.gov The fragmentation pattern is dictated by the stability of the resulting fragments. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).

A likely fragmentation would be the loss of the trifluoromethyl radical (•CF₃) to form a stable acylium ion. Another possible fragmentation is the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a 4-fluorobenzoyl cation.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 192 | [FC₆H₄COCF₃]⁺ (Molecular Ion) |

| 123 | [FC₆H₄CO]⁺ |

| 95 | [FC₆H₄]⁺ |

| 69 | [CF₃]⁺ |

| Note: Predicted fragmentation based on established mass spectrometry principles for ketones. chemguide.co.ukmiamioh.edu The relative abundance of the fragments depends on their stability. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, single-crystal X-ray diffraction analysis offers a detailed view of its solid-state conformation and packing.

Crystallographic data for this compound are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 649590. nih.govchromatographyonline.com The associated research highlights the conformational preferences and the nature of intermolecular forces dictated by the presence of multiple fluorine atoms. chromatographyonline.com

Table 1: Representative Crystallographic Data Parameters for a Fluorinated Acetophenone (B1666503) Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | Value |

| H···F distance (Å) | ~2.4 - 2.5 |

| C···F distance (Å) | ~2.7 - 2.8 |

Note: Specific values for this compound would be obtained from the detailed analysis of CCDC 649590.

Chromatographic Methods for Purity Assessment and Separation Research

Chromatographic techniques are indispensable for verifying the purity of this compound and for developing methods to separate it from starting materials, byproducts, or other components in a mixture. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for these purposes.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. Method development in GC focuses on optimizing the separation of the target analyte from any impurities by selecting the appropriate stationary phase (column), temperature program, and detector.

Given the fluorinated and aromatic nature of the compound, a mid-polarity column is often a suitable starting point for method development. A common choice would be a stationary phase containing a percentage of phenyl and methyl polysiloxane. The trifluoromethyl group and the fluorine atom on the phenyl ring influence the compound's volatility and its interaction with the stationary phase.

A typical GC method development would involve:

Column Selection : A column with a stationary phase like 5% phenyl-methylpolysiloxane is a versatile choice for aromatic compounds. For fluorinated compounds, columns with phases like trifluoropropylmethyl polysiloxane can also offer unique selectivity.

Temperature Programming : An initial oven temperature below the boiling point of the solvent is used, followed by a temperature ramp to elute the analytes of interest. The ramp rate is optimized to achieve good resolution between peaks in a reasonable analysis time. For fluorinated acetophenones, a starting temperature of around 80-100°C with a ramp of 10-20°C/min up to 250-280°C is a common starting point.

Injector and Detector : A split/splitless injector is typically used, with the temperature set high enough to ensure rapid vaporization of the sample without causing thermal degradation. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers the added advantage of structural confirmation through mass fragmentation patterns. For fluorinated compounds, an Electron Capture Detector (ECD) can also provide high sensitivity.

Table 2: Illustrative GC Method Parameters for Analysis of Aromatic Ketones

| Parameter | Typical Condition |

| Column | |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Injector | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector (FID) | 300 °C |

| Gas Flows | |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min |

| Injection | |

| Mode | Split (e.g., 50:1) |

| Volume | 1 µL |

High-Performance Liquid Chromatography is a versatile separation technique that is well-suited for the analysis of this compound, particularly for purity determination and for monitoring reaction progress where the compound may be present in a complex matrix. Reversed-phase HPLC is the most common mode used for compounds of this polarity.

The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase composition, and detector wavelength.

Stationary Phase (Column) : A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is a good starting point for the separation of relatively non-polar compounds like this compound. pharmaknowledgeforum.com For compounds with fluorine substituents, pentafluorophenyl (PFP) stationary phases can offer alternative selectivity due to interactions such as dipole-dipole and π-π interactions between the analyte and the stationary phase. chromatographyonline.comsigmaaldrich.com

Mobile Phase : A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. phenomenex.com The ratio of organic solvent to water is adjusted to control the retention time of the analyte. A higher percentage of organic solvent will decrease the retention time. For method development, a gradient elution, where the percentage of organic solvent is increased over the course of the analysis, is often employed to separate compounds with a range of polarities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape for certain analytes.

Detection : The aromatic nature of this compound allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). The wavelength of maximum absorbance (λmax) for the compound, which is around 266 nm in 2-propanol, would be selected for optimal sensitivity.

Table 3: Exemplar HPLC Method Development Parameters for Fluorinated Aromatic Compounds

| Parameter | Typical Condition |

| Column | |

| Stationary Phase | C18 or Pentafluorophenyl (PFP) |

| Particle Size | 3 µm or 5 µm |

| Dimensions | 4.6 x 150 mm |

| Mobile Phase | |

| A | Water with 0.1% Formic Acid |

| B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 40-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Detector | UV/DAD |

| Wavelength | ~266 nm |

| Injection Volume | 5-20 µL |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and its influence on molecular behavior. For 2,2,2,4'-Tetrafluoroacetophenone, these methods can elucidate the impact of its fluorine substituents on geometry, electron distribution, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry and electronic properties of a molecule in its ground state. While specific peer-reviewed DFT studies detailing the choice of functionals and basis sets for this compound are not widely published, public chemical databases provide computed properties derived from such methods. nih.gov

These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters derived from these computations include bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential map can be determined. These properties are crucial for predicting the molecule's reactivity, stability, and intermolecular interactions.

Below is a table of computed properties for this compound, sourced from computational depositions. nih.gov

| Property | Value |

| Molecular Formula | C₈H₄F₄O |

| Molecular Weight | 192.11 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 192.01982740 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 191 |

This data is computationally generated and sourced from the PubChem database. The specific DFT functional and basis set used for these calculations are not specified in the database entry. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate electronic energies and properties compared to DFT, albeit at a significantly higher computational expense.

For this compound, ab initio calculations could be employed to:

Benchmark DFT Results: Provide a high-accuracy reference for energies and geometries against which different DFT functionals can be compared.

Investigate Excited States: Accurately calculate the energies and properties of electronic excited states, which is crucial for understanding the molecule's photochemistry.

Refine Electronic Properties: Obtain highly accurate values for properties like electron affinity and ionization potential.

Currently, specific ab initio research focused on this compound is not available in the public domain. Such studies would be valuable for creating a more complete picture of its electronic behavior.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry is instrumental in mapping out the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction involving this compound, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a direct measure of the reaction's kinetic feasibility. libretexts.org For instance, in reactions where this compound acts as an electrophile, computational models could predict the regioselectivity of a nucleophilic attack on the carbonyl carbon. While a proposed catalytic pathway for the related compound 2,2,2-trifluoroacetophenone (B138007) has been studied, a specific, detailed analysis for the 4'-fluoro substituted version is not presently documented in scientific literature. researchgate.net

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic parameters, which can then be used to interpret or validate experimental spectra. For this compound, these predictions would be highly valuable:

Vibrational Frequencies (IR/Raman): Calculations can determine the frequencies and intensities of vibrational modes. This allows for the assignment of peaks in experimental infrared (IR) and Raman spectra to specific molecular motions, such as C=O stretching, C-F stretching, or phenyl ring vibrations.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be computed and compared with experimental data to confirm the molecular structure. Theoretical calculations can be particularly useful in assigning the signals in complex fluorinated molecules.

While the NIST Chemistry WebBook contains an experimental IR spectrum for the related compound 2,2,2-trifluoro-1-phenylethanone, a computational study predicting and validating the full spectroscopic profile of this compound is not currently published. nist.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of a system. An MD simulation of this compound would reveal how the molecule behaves in different environments (e.g., in a vacuum, in a solvent).

Key insights from MD simulations would include:

Conformational Preferences: Identifying the most stable conformations by analyzing the rotation around the single bond connecting the carbonyl group and the phenyl ring. The simulation would show the relative energies and populations of different rotamers.

Solvent Effects: Understanding how solvent molecules arrange around the solute and how this affects its conformation and dynamics.

Intermolecular Interactions: Simulating the molecule in a condensed phase to study how multiple molecules of this compound interact with each other.

To date, there are no specific molecular dynamics simulation studies published that focus on the conformational analysis of this compound.

Biological and Medicinal Chemistry Research Applications

Investigation of Biological Activity and Mechanisms of Action

While direct studies on the biological activity of 2,2,2,4'-Tetrafluoroacetophenone itself are limited, its derivatives have been the subject of research into various biological mechanisms.

Derivatives of acetophenones, a class of compounds to which this compound belongs, have shown promise as enzyme inhibitors. For instance, research into related structures like 2,4-dihydroxyacetophenone has led to the synthesis of bis-Schiff bases that exhibit noteworthy inhibitory efficacy against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3) enzymes. nih.gov One synthesized derivative, 4-(1-((2,4-dichlorobenzylidene)hydrazono)ethyl)benzene-1,3-diol, demonstrated significant inhibitory activity. nih.gov Although this study did not use this compound directly, it highlights the potential of the acetophenone (B1666503) scaffold in designing enzyme inhibitors. The introduction of fluorine atoms, a key feature of this compound, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of enzyme inhibitors.

Acetophenone derivatives have been investigated as ligands for various receptors. For example, analogues of the leukotriene D4/E4 receptor antagonist LY171883, which feature an acetophenone moiety, have been synthesized and evaluated for their receptor antagonist activity. nih.gov These studies, while not directly employing this compound, underscore the importance of the acetophenone structure in receptor binding. The substitution pattern on the phenyl ring is crucial for activity, and the presence of a fluorine atom, as in this compound, can significantly influence receptor affinity and selectivity.

The modulation of ion channels is a critical area of drug discovery, and compounds that can selectively target specific ion channels are of great interest. nih.govnih.gov While direct research on ion channel modulators derived from this compound is not extensively documented in the initial findings, the development of such compounds is a plausible area of investigation. The lipophilic nature imparted by the fluorine atoms in this compound could facilitate the passage of derived molecules through cell membranes to interact with ion channel proteins. chemimpex.com

Role as a Salicylic (B10762653) Acid Analogue in Plant Physiology Research

Salicylic acid is a key phytohormone involved in plant defense signaling. nih.gov The development of synthetic analogues of salicylic acid is an active area of research for enhancing plant immunity.

The transport of plant hormones is a tightly regulated process that is crucial for proper plant growth and development. nih.govnih.gov Inhibitors of hormone transport are valuable tools for studying these processes. While there is no direct evidence from the initial search results of this compound or its direct derivatives being used as inhibitors of plant hormone transport, the structural similarities of potential derivatives to known inhibitors suggest a possible avenue for future research.

The development of novel agrochemicals is essential for managing plant diseases. The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), an auxin mimic, has been shown to inhibit the growth of the fungal pathogen Fusarium graminearum. nih.gov This indicates that compounds which interact with plant hormone pathways can also have direct effects on pathogens. Given that this compound is a precursor for agrochemicals, its derivatives could be explored for their potential to modulate plant-pathogen interactions, either by enhancing the plant's defense response or by directly inhibiting pathogen growth. chemimpex.com The introduction of fluorine into agrochemicals is known to often increase their efficacy. nih.gov

Pharmacological Relevance of Trifluoromethyl Ketone Moieties

The trifluoromethyl ketone (TFMK) functional group is a key pharmacophore in modern drug discovery, imparting unique physicochemical properties to molecules that can lead to enhanced biological activity. beilstein-journals.orgmdpi.com The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This inherent reactivity is central to the pharmacological relevance of TFMK-containing compounds, particularly as inhibitors of various enzyme classes. nih.gov

One of the most well-documented roles of the TFMK moiety is as an inhibitor of serine and cysteine proteases. nih.gov These enzymes play crucial roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. The electrophilic carbonyl carbon of the TFMK group readily undergoes nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site. This results in the formation of a stable, yet often reversible, hemiacetal or hemithioketal adduct, respectively. This covalent modification effectively blocks the enzyme's catalytic activity. nih.gov

Research has demonstrated that peptidyl fluoromethyl ketones are potent and specific inhibitors of serine proteases such as chymotrypsin (B1334515) and elastase. nih.gov The inhibitory potency of these compounds is influenced by both the peptide sequence, which governs recognition and binding to the enzyme's active site, and the number of fluorine atoms on the ketone.

The applications of TFMK-containing compounds extend beyond protease inhibition. An aromatic trifluoromethyl ketone moiety has been successfully characterized as a novel "warhead" for the design of covalently reversible kinase inhibitors. nih.gov This strategy has been employed to develop potent and selective inhibitors of kinases such as FGFR4 and JAK3, which are implicated in cancer and autoimmune diseases. nih.gov The reversibility of the covalent bond can offer advantages in terms of reduced off-target toxicity.

The following table summarizes the key pharmacological roles of the trifluoromethyl ketone moiety:

| Pharmacological Role | Mechanism of Action | Targeted Enzyme Classes | Therapeutic Areas |

| Enzyme Inhibition | Covalent modification of active site residues (serine, cysteine) to form stable hemiacetal/hemithioketal adducts. | Serine Proteases, Cysteine Proteases, Kinases, Histone Deacetylases | Cancer, Inflammatory Diseases, Viral Infections, Autoimmune Diseases |

| Bioisosterism | Replacement of other functional groups (e.g., methyl, chloro) to modulate steric and electronic properties. | Various | Broad |

| Metabolic Stability | Blocking sites of metabolic oxidation. | Various | Broad |

| Lipophilicity Enhancement | Increasing the overall lipophilicity of a molecule. | Various | Broad |

Prodrug Design and Bioavailability Enhancement Research

While the inherent reactivity of the trifluoromethyl ketone moiety is advantageous for its pharmacological activity, it can also present challenges for drug delivery and bioavailability. A common strategy to overcome these hurdles is the use of prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov This approach can be used to improve a drug's solubility, permeability, stability, and site-specific delivery.

For ketone-containing drugs, including those with a trifluoromethyl ketone group, a prevalent prodrug strategy involves the formation of ketoximes. The ketone is reacted with a hydroxylamine (B1172632) derivative to form an oxime, which masks the reactive carbonyl group. nih.gov These ketoxime prodrugs are typically more stable and can possess improved physicochemical properties compared to the parent ketone. Once administered, the ketoxime can be hydrolyzed back to the active ketone by enzymes in the body.

To further enhance properties like aqueous solubility, which is often a prerequisite for intravenous administration, more complex prodrug designs are employed. One such approach is the synthesis of N-acyloxyalkyl ketoxime derivatives. In this strategy, an acyloxyalkyl group is attached to the oxime nitrogen. These prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the plasma, releasing the ketoxime, which then hydrolyzes to the active ketone. This cascade-like release mechanism can provide a controlled delivery of the parent drug.

Another strategy to enhance the bioavailability of TFMK-containing compounds is to address their metabolic instability. While the trifluoromethyl group can enhance metabolic stability at certain positions, the ketone carbonyl itself can be susceptible to reduction by carbonyl reductases, leading to inactive alcohol metabolites. nih.gov By converting the ketone to a prodrug form, such as a ketoxime or a related derivative, this metabolic pathway can be temporarily blocked, allowing for a greater concentration of the active drug to reach its target.

The following table outlines common prodrug strategies that could be applied to trifluoromethyl ketone-containing compounds to enhance their bioavailability:

| Prodrug Strategy | Moiety | Purpose | Bioreversion Mechanism |

| Ketoxime Formation | C=N-OH | Masking the reactive ketone carbonyl, improving stability. | Enzymatic or chemical hydrolysis. |

| N-Acyloxyalkyl Ketoximes | C=N-O-(CH2)n-O-C(O)-R | Enhancing aqueous solubility and controlling drug release. | Esterase-mediated hydrolysis followed by hydrolysis of the ketoxime. |

| Metabolic Stabilization | Various prodrug moieties | Protecting the ketone from metabolic reduction. | Cleavage by specific enzymes to release the active ketone. |

Catalytic Applications and Transformations Involving 2,2,2,4 Tetrafluoroacetophenone

Organocatalytic Applications

While direct organocatalytic applications of 2,2,2,4'-tetrafluoroacetophenone are not extensively documented, the closely related compound 2,2,2-trifluoroacetophenone (B138007) serves as a valuable proxy for understanding its potential. The electron-withdrawing nature of the trifluoromethyl group in these compounds is a key feature that drives their catalytic activity.

Fluorinated ketones, such as 2,2,2-trifluoroacetophenone, have been successfully employed as organocatalysts in epoxidation reactions. organic-chemistry.orgnih.gov These reactions typically utilize a peroxide, such as hydrogen peroxide, as the oxidant. The high electrophilicity of the carbonyl carbon in the fluorinated ketone facilitates the formation of a highly reactive dioxirane (B86890) intermediate, which then transfers an oxygen atom to an alkene, yielding the corresponding epoxide. The presence of the additional electron-withdrawing fluorine atom at the 4'-position in this compound is expected to further enhance the electrophilicity of the carbonyl group, potentially leading to increased catalytic activity and efficiency in such epoxidation reactions.

Furthermore, the principles of enamine catalysis have been applied in the α-fluorination of cyclic ketones, a significant transformation in the synthesis of fluorinated organic molecules. nih.govresearchgate.net While this application uses an amine catalyst to activate the ketone substrate, it highlights the importance of fluorinated ketones as building blocks and the general interest in catalytic fluorination reactions.

Metal-Catalyzed Transformations

The carbonyl group of this compound is a prime site for metal-catalyzed transformations, particularly asymmetric reduction to produce chiral alcohols. The resulting fluorinated alcohols are valuable building blocks in the pharmaceutical and agrochemical industries.

Research on the asymmetric hydrogenation of the related 2,2,2-trifluoroacetophenone has demonstrated the efficacy of transition metal catalysts, such as those based on rhodium and ruthenium. researchgate.netresearchgate.netmdpi.com These catalytic systems often employ chiral ligands to induce enantioselectivity, leading to the preferential formation of one enantiomer of the corresponding alcohol. For instance, ruthenium complexes with chiral diamine and bisphosphine ligands have been shown to be effective catalysts for the asymmetric hydrogenation of acetophenone (B1666503), a related prochiral ketone. mdpi.com

The electronic properties of this compound, with its two fluorine-containing groups, would likely influence the kinetics and selectivity of such metal-catalyzed hydrogenations. The electron-withdrawing character of both the trifluoromethyl group and the 4'-fluoro substituent can impact the coordination of the ketone to the metal center and the subsequent hydride transfer step.

Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Ketones

| Ketone Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | Rhodium(III) complex with Josiphos-type ligand | (R/S)-1-Phenyl-2,2,2-trifluoroethanol | High | researchgate.net |

| 2,2,2-Trifluoroacetophenone | Chiral Ruthenium complex | (R)-α-(Trifluoromethyl)benzyl alcohol | 94% | researchgate.net |

| Acetophenone | Bisphosphine/diamine-Ru complexes | (R/S)-1-Phenylethanol | High | mdpi.com |

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the transformation of fluorinated ketones like this compound. Enzymes, with their inherent chirality and specificity, can catalyze reactions with high enantioselectivity under mild conditions.

The asymmetric reduction of prochiral ketones is a well-established application of biocatalysis. nih.gov Studies on the enzymatic reduction of 2,2,2-trifluoroacetophenone have shown promising results. For example, a mutant of the thermoalkaliphilic secondary alcohol dehydrogenase (TeSADH) has been successfully used for the asymmetric reduction of 2,2,2-trifluoroacetophenone to the corresponding (S)-alcohol with high enantiopurity. nih.gov This demonstrates the potential for designing specific biocatalysts for the transformation of fluorinated ketones.

Another interesting biocatalytic transformation is the hydrodefluorination of α-fluoroketones, which has been observed with transaminases. whiterose.ac.uk This reaction involves the cleavage of a carbon-fluorine bond, a challenging transformation in synthetic chemistry. The ability of enzymes to perform such reactions opens up new avenues for the synthesis and modification of fluorinated compounds. The enzymatic synthesis of various fluorinated compounds is an active area of research, with enzymes like cytochrome P450s playing a significant role. nih.gov

Table 2: Biocatalytic Transformations of Fluorinated Ketones

| Substrate | Enzyme/Biocatalyst | Transformation | Product | Reference |

|---|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | Mutant TeSADH | Asymmetric Reduction | (S)-1-Phenyl-2,2,2-trifluoroethanol | nih.gov |

| α-Fluoroketones | Transaminases | Hydrodefluorination | Defluorinated ketone | whiterose.ac.uk |

| Prochiral ketones | Plant tissues (e.g., carrot, apple) | Asymmetric Reduction | Chiral alcohols | nih.gov |

Mechanistic Aspects of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles involving this compound is crucial for optimizing reaction conditions and improving catalyst performance.

In the context of organocatalyzed epoxidation by fluorinated ketones, the proposed mechanism involves the formation of a reactive peroxyhemiacetal intermediate from the ketone and a peroxide. organic-chemistry.org This intermediate then cyclizes to form a highly electrophilic dioxirane, which is the active oxidizing species. The rate of this reaction is expected to be enhanced by the electron-withdrawing fluorine substituents in this compound, which increase the electrophilicity of the carbonyl carbon. A proposed catalytic pathway for oxidation reactions involving 2,2,2-trifluoroacetophenone has been described, providing a basis for understanding these transformations. researchgate.net

For metal-catalyzed hydrogenations, the mechanism typically involves the coordination of the ketone to the chiral metal complex, followed by the transfer of a hydride from the metal to the carbonyl carbon. The stereochemical outcome of the reaction is determined by the specific geometry of the transition state, which is influenced by the steric and electronic properties of both the catalyst and the substrate.

Catalyst Design and Optimization for Specific Reactions

The design and optimization of catalysts are key to achieving high efficiency and selectivity in reactions involving this compound.

In metal catalysis, the choice of the metal center and the chiral ligands is critical. For instance, in the asymmetric hydrogenation of ketones, bisphosphine ligands are often used, and their structure can be fine-tuned to maximize enantioselectivity. chemrxiv.org The use of data-driven and machine learning approaches is becoming increasingly important in the rational design of catalysts for specific applications.

In biocatalysis, protein engineering and directed evolution are powerful tools for creating enzymes with desired properties. As demonstrated by the development of a mutant TeSADH for the reduction of 2,2,2-trifluoroacetophenone, specific mutations in the active site of an enzyme can lead to significant improvements in activity and selectivity for a non-natural substrate. nih.gov This approach allows for the tailoring of biocatalysts for specific transformations of fluorinated compounds.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is paramount to unlocking the full potential of 2,2,2,4'-Tetrafluoroacetophenone. While traditional methods for the synthesis of fluorinated ketones exist, future research is poised to explore more sophisticated and sustainable approaches.

One promising avenue lies in the advancement of photocatalysis . The use of visible light in conjunction with suitable photocatalysts can enable the direct and selective introduction of the trifluoromethyl group under mild reaction conditions. This approach offers a greener alternative to classical methods that often require harsh reagents and high temperatures.

Furthermore, the exploration of flow chemistry presents an opportunity to enhance the synthesis of this compound. Continuous-flow systems can offer improved reaction control, enhanced safety, and scalability, making the production of this compound more efficient and cost-effective. By combining flow chemistry with in-line purification techniques, it may be possible to develop a fully automated and streamlined synthetic process.

Another area of active investigation is the use of electrochemical methods . Electrosynthesis provides a powerful tool for generating reactive intermediates and promoting challenging transformations. The application of electrochemical techniques to the synthesis of fluorinated acetophenones could lead to the discovery of novel reaction pathways with high selectivity and functional group tolerance.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high selectivity, green chemistry | Development of novel photocatalysts, optimization of reaction parameters |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability | Reactor design, integration of in-line analysis and purification |

| Electrosynthesis | Generation of reactive intermediates, high selectivity | Electrode material selection, optimization of electrochemical conditions |

Development of New Catalytic Systems

The discovery and optimization of new catalytic systems are central to advancing the synthesis and application of this compound. Future research will likely focus on several key areas to improve efficiency, selectivity, and sustainability.

A significant trend is the development of asymmetric catalytic systems . The synthesis of chiral fluorinated compounds is of great importance in medicinal chemistry. The use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can enable the enantioselective synthesis of derivatives of this compound, providing access to a wider range of biologically active molecules.

The exploration of dual catalytic systems is another exciting frontier. Combining two different catalytic cycles, such as photoredox catalysis with transition metal catalysis, can unlock novel reaction pathways that are not accessible with a single catalyst. This approach has the potential to enable the direct and efficient synthesis of complex fluorinated molecules from simple starting materials.

Moreover, there is a growing interest in the use of earth-abundant metal catalysts . Replacing precious metal catalysts, such as palladium and iridium, with more abundant and less expensive metals, like copper and nickel, is a key goal of sustainable chemistry. Research into the development of efficient catalytic systems based on these metals for the synthesis of fluorinated ketones will be a major focus. For instance, copper-catalyzed trifluoromethylation of silyl enol ethers has been shown to be an effective method for producing α-trifluoromethyl ketones.

| Catalytic System | Key Features | Potential Impact |

| Asymmetric Catalysis | Enantioselective synthesis | Access to chiral fluorinated building blocks for drug discovery |

| Dual Catalysis | Synergistic activation modes | Novel and efficient synthetic transformations |

| Earth-Abundant Metal Catalysis | Cost-effective and sustainable | Greener and more economical synthesis of fluorinated compounds |

Advanced Biological Applications and Drug Discovery

The unique properties of the trifluoromethyl group make this compound and its derivatives attractive candidates for various biological applications and for the development of new therapeutic agents.

The trifluoromethyl ketone moiety is a well-established bioisostere for the carbonyl group in peptides and can act as a potent inhibitor of various enzymes, particularly proteases and esterases. nih.govmetabolomics.senih.govacs.orgrsc.org The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by active site residues of enzymes. This can lead to the formation of stable tetrahedral intermediates, resulting in potent and often reversible inhibition. Future research will likely focus on designing and synthesizing derivatives of this compound as targeted inhibitors for specific enzymes implicated in diseases such as cancer, viral infections, and inflammatory disorders.

Acetophenones, as a class of compounds, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.gov The introduction of fluorine atoms can significantly modulate these properties. Therefore, derivatives of this compound could be explored for their potential as novel anti-inflammatory agents, antibiotics, or anticancer drugs.

Furthermore, the fluorine atoms in this compound can be utilized as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . This technique can be employed to study the binding of these molecules to their biological targets and to gain insights into the molecular mechanisms of action.

| Application Area | Rationale | Research Direction |

| Enzyme Inhibition | Trifluoromethyl ketone as a potent electrophilic warhead | Design of selective inhibitors for therapeutic targets |

| Pharmacological Activity | Modulation of biological properties by fluorine substitution | Screening for anti-inflammatory, antimicrobial, and anticancer activity |

| ¹⁹F NMR Probes | Sensitive nucleus for studying molecular interactions | Elucidation of binding modes and mechanisms of action |

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly crucial in modern chemical research. For this compound, this integration will be instrumental in accelerating the discovery and development of new applications.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound and its derivatives. These calculations can provide valuable insights into the reactivity of the molecule and can be used to guide the design of new synthetic routes and catalysts.